molecular formula C15H18N2O B8378953 3-(4-Butoxyphenyl)pyridin-2-amine

3-(4-Butoxyphenyl)pyridin-2-amine

カタログ番号: B8378953
分子量: 242.32 g/mol
InChIキー: FAMFHJOEUCRGQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Butoxyphenyl)pyridin-2-amine is a pyridine derivative featuring a 2-amine substituent and a 4-butoxyphenyl group at the 3-position of the pyridine ring.

特性

分子式

C15H18N2O

分子量

242.32 g/mol

IUPAC名

3-(4-butoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C15H18N2O/c1-2-3-11-18-13-8-6-12(7-9-13)14-5-4-10-17-15(14)16/h4-10H,2-3,11H2,1H3,(H2,16,17)

InChIキー

FAMFHJOEUCRGQJ-UHFFFAOYSA-N

正規SMILES

CCCCOC1=CC=C(C=C1)C2=C(N=CC=C2)N

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and research findings:

Compound Substituents Key Findings Reference
TAC5-d 3-(2-Ethoxy-1-phenylethoxy)pyridine-2-amine Inhibits TLR3/7/8/9-mediated NF-κB activation in macrophages (IC₅₀ ~5 µM); reduces TNF-α/IL-6 expression with low cytotoxicity in vitro.
TAC5-e 3-(2-(2-Aminoethoxy)-1-phenylethoxy)pyridin-2-amine Enhanced anti-inflammatory activity compared to TAC5-d due to the aminoethoxy group; improves solubility and in vivo efficacy in murine autoimmune models.
3BPA 3-(Benzyloxy)pyridin-2-amine DFT studies reveal temperature-dependent conformational flexibility (300–1200 K). Stable hydrogen bonding between amine and benzyloxy groups at physiological temperatures.
Schiff base derivatives N-(Substituted benzylidene)pyridin-2-amine (e.g., nitro, bromo, methoxy groups) Antimicrobial activity against S. aureus and E. coli; electron-withdrawing groups (e.g., nitro) enhance inhibitory effects. Solvent-dependent keto-enol tautomerism observed in DMF.
4-(4-Methoxyphenyl)pyrimidin-2-amine Pyrimidine core with 4-methoxyphenyl substituent Reduced lipophilicity compared to butoxyphenyl analogs; moderate kinase inhibition in computational models.
Crizotinib 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl] FDA-approved ALK/ROS1 kinase inhibitor; demonstrates the therapeutic relevance of pyridin-2-amine scaffolds. The 4-butoxyphenyl group in the target compound may offer selectivity for distinct kinase targets.
Dyclonine HCl 1-(4-Butoxyphenyl)-3-(1-piperidinyl)-1-propanone Shares the 4-butoxyphenyl group but in a ketone-piperidine framework; local anesthetic activity highlights the substituent’s role in modulating membrane interactions.

Structural and Functional Insights

  • Substituent Effects on Bioactivity: Alkoxy Chains: The butoxyphenyl group in 3-(4-Butoxyphenyl)pyridin-2-amine likely enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy in ). This could improve blood-brain barrier penetration but may reduce aqueous solubility. Aminoethoxy Modifications: TAC5-e’s aminoethoxy group demonstrates how polar substituents balance lipophilicity and solubility, a consideration for optimizing the target compound’s pharmacokinetics .
  • Tautomerism and Solvent Effects: Schiff base analogs (e.g., nitro-substituted derivatives) exhibit keto-enol tautomerism in DMF, influencing their electronic spectra and bioactivity . The butoxyphenyl group’s electron-donating nature may stabilize specific tautomeric forms in polar solvents.
  • Kinase Inhibition Potential: Crizotinib’s success underscores the pyridin-2-amine scaffold’s versatility in kinase inhibition. The butoxyphenyl group in the target compound may interact with hydrophobic kinase pockets, analogous to dichlorophenyl in crizotinib .

Pharmacological and Computational Data

  • Anti-inflammatory Activity: TAC5 derivatives with ethoxy/aminoethoxy chains show IC₅₀ values in the low micromolar range, suggesting that the target compound’s butoxy group could similarly inhibit pro-inflammatory cytokines .
  • Antimicrobial Efficacy :
    • Schiff bases with electron-withdrawing substituents (e.g., nitro) exhibit stronger bacterial growth inhibition than electron-donating groups (e.g., methoxy) . The butoxyphenyl group’s electron-donating nature may limit antimicrobial potency unless combined with other functional groups.
  • DFT and QSAR Predictions :
    • Temperature-dependent DFT studies on 3BPA highlight the pyridin-2-amine scaffold’s conformational stability, which is critical for maintaining target binding . QSAR models from could guide further optimization of the butoxyphenyl derivative’s substituents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。